molecular formula C7H13NO B6171649 (5S)-3,3,5-trimethylpyrrolidin-2-one CAS No. 163756-83-0

(5S)-3,3,5-trimethylpyrrolidin-2-one

Cat. No.: B6171649
CAS No.: 163756-83-0
M. Wt: 127.2
InChI Key:
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Description

(5S)-3,3,5-trimethylpyrrolidin-2-one is a chiral compound belonging to the class of pyrrolidinones It is characterized by a pyrrolidine ring substituted with three methyl groups at positions 3 and 5, and a ketone group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-3,3,5-trimethylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and a ketone, the cyclization can be induced using acidic or basic catalysts. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or toluene to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction efficiency. The process parameters, including temperature, pressure, and reaction time, are optimized to achieve the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(5S)-3,3,5-trimethylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding (5S)-3,3,5-trimethylpyrrolidin-2-ol.

    Substitution: The methyl groups and the ketone can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized pyrrolidinones.

Scientific Research Applications

(5S)-3,3,5-trimethylpyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (5S)-3,3,5-trimethylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes, altering their conformation, and affecting their catalytic activity. Detailed studies on its mechanism of action are essential to understand its full potential in various applications.

Comparison with Similar Compounds

Similar Compounds

    (5R)-3,3,5-trimethylpyrrolidin-2-one: The enantiomer of (5S)-3,3,5-trimethylpyrrolidin-2-one, differing in the spatial arrangement of atoms.

    3,3,5-trimethylpyrrolidin-2-one: The racemic mixture containing both (5S) and (5R) enantiomers.

    2-pyrrolidinone: A simpler analog without the methyl substitutions.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of three methyl groups, which confer distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.

Properties

CAS No.

163756-83-0

Molecular Formula

C7H13NO

Molecular Weight

127.2

Purity

95

Origin of Product

United States

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